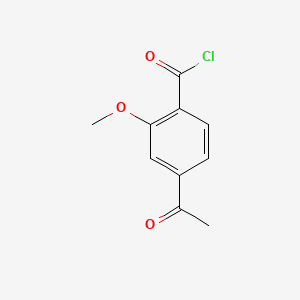

4-Acetyl-2-methoxybenzoyl chloride

Description

Contextualization within Aromatic Acyl Halides

Aromatic acyl halides, a class of organic compounds characterized by a carbonyl group bonded to a halogen atom and an aromatic ring, are fundamental reagents in organic synthesis. wikipedia.orglibretexts.org They are derivatives of carboxylic acids where the hydroxyl group is replaced by a halide. libretexts.org Acyl chlorides are the most common among acyl halides due to their optimal reactivity. wikipedia.org The reactivity of these compounds stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. qorganica.es This reactivity, however, can be modulated by the presence of other substituents on the aromatic ring.

The general reactivity of acyl halides allows for their conversion into various other functional groups, including carboxylic acids, esters, and amides. qorganica.es They are known to react with water, alcohols, and amines. libretexts.org Due to their reactivity with moisture, they must be handled in dry conditions. qorganica.esnoaa.gov

Significance in Modern Organic Synthesis and Chemical Sciences

4-Acetyl-2-methoxybenzoyl chloride serves as a crucial building block in the synthesis of a variety of organic compounds. The presence of multiple functional groups on the benzene (B151609) ring allows for sequential and regioselective reactions, providing a pathway to complex molecular architectures. The acetyl and methoxy (B1213986) groups can influence the reactivity of the acyl chloride and provide sites for further chemical modifications.

This compound and its derivatives are utilized in the synthesis of molecules with potential biological activity. For instance, derivatives of this compound have been investigated for their potential as anti-cancer and antiviral agents. Specifically, it has been used in the creation of coumarin (B35378) dimers that show potential activity against HIV-1.

Overview of Research Trajectories for Related Chemical Entities

Research on related benzoyl chloride derivatives highlights the importance of substituent effects on their reactivity and applications. For example, 4-methoxybenzoyl chloride (p-anisoyl chloride) is widely used in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The methoxy group at the para-position donates electron density, which can influence the reactivity of the acyl chloride. It is a key intermediate for drugs such as levocetirizine (B1674955) and amiodarone. guidechem.com

Similarly, 2-methylbenzoyl chloride's reactivity is affected by the ortho-methyl group, which introduces steric hindrance. Research into various substituted benzoyl chlorides often focuses on creating novel compounds with specific electronic and steric properties to be used as precursors in the synthesis of complex target molecules, including pharmaceuticals, polymers, and materials for organic light-emitting diodes (OLEDs). chemicalbook.comsigmaaldrich.com The study of these related compounds provides a framework for understanding the potential applications and synthetic utility of this compound.

Properties and Synthesis of this compound

| Property | Value |

| CAS Number | 102362-05-0 |

| Molecular Formula | C10H9ClO3 |

| Molecular Weight | 212.63 g/mol |

| IUPAC Name | This compound |

| Synonyms | Benzoyl chloride, 4-acetyl-2-methoxy- |

Data sourced from

The synthesis of this compound typically involves the chlorination of the corresponding carboxylic acid, 4-acetyl-2-methoxybenzoic acid. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride.

When using thionyl chloride, the reaction is often carried out by refluxing the carboxylic acid with an excess of thionyl chloride, sometimes in a solvent like toluene (B28343) and with a catalytic amount of dimethylformamide (DMF).

Alternatively, oxalyl chloride can be used in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂), also with a catalytic amount of DMF. The reaction proceeds at a moderate temperature to convert the carboxylic acid to the acyl chloride.

Comparison with Structurally Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactivity/Application Feature |

| 4-Methoxybenzoyl chloride | 100-07-2 | C8H7ClO2 | 170.59 | Used in the synthesis of pharmaceuticals; the para-methoxy group is electron-donating. chemicalbook.comnih.gov |

| 2-Methylbenzoyl chloride | 933-88-0 | C8H7ClO | 154.59 | The ortho-methyl group provides steric hindrance, affecting its reactivity in nucleophilic attacks. |

| 4-Acetamido-5-chloro-2-methoxybenzoyl chloride | 4516-32-9 | C10H9Cl2NO3 | 262.09 | A more complex derivative with potential applications in pharmaceutical synthesis. nih.gov |

This table presents a comparison of this compound with other related benzoyl chloride derivatives, highlighting differences in their structure and general applications.

An in-depth examination of the synthetic methodologies for producing this compound reveals a critical reliance on the transformation of its corresponding carboxylic acid. The process is a cornerstone reaction in organic chemistry, pivotal for creating a reactive intermediate used in the synthesis of more complex molecules.

Structure

3D Structure

Properties

CAS No. |

102362-05-0 |

|---|---|

Molecular Formula |

C10H9ClO3 |

Molecular Weight |

212.629 |

IUPAC Name |

4-acetyl-2-methoxybenzoyl chloride |

InChI |

InChI=1S/C10H9ClO3/c1-6(12)7-3-4-8(10(11)13)9(5-7)14-2/h3-5H,1-2H3 |

InChI Key |

JVSBFRGSUFKDSJ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)Cl)OC |

Synonyms |

Benzoyl chloride, 4-acetyl-2-methoxy- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Acetyl 2 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of 4-Acetyl-2-methoxybenzoyl Chloride

This compound, as an acyl chloride, is a highly reactive carboxylic acid derivative. Its reactivity is centered on the electrophilic carbonyl carbon of the benzoyl chloride group. This carbon is susceptible to attack by a wide range of nucleophiles, leading to nucleophilic acyl substitution. uomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.com The general mechanism for this reaction involves a two-step process: the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.comvanderbilt.edu The presence of the electron-withdrawing acetyl group and the electron-donating methoxy (B1213986) group on the aromatic ring can modulate the reactivity of the acyl chloride, but the fundamental reaction pathway remains the same.

The reaction of this compound with primary or secondary amines is a robust and common method for the synthesis of corresponding N-substituted amides. youtube.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. youtube.com This process is typically rapid and often exothermic. youtube.com

The reaction mechanism proceeds through the characteristic addition-elimination pathway. vanderbilt.edu The initial nucleophilic attack by the amine forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A proton is then removed from the nitrogen, often by a second equivalent of the amine or another base present in the reaction mixture, to yield the final amide product and an ammonium chloride salt. uomustansiriyah.edu.iq Due to the formation of hydrochloric acid (HCl) as a byproduct, two equivalents of the amine are generally required: one to act as the nucleophile and the second to act as a base to neutralize the HCl. uomustansiriyah.edu.iq

| Reactant 1 | Reactant 2 (Nucleophile) | Product | General Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-Alkyl-4-acetyl-2-methoxybenzamide | Inert solvent, often with a base (e.g., excess amine, pyridine) |

| This compound | Secondary Amine (R₂NH) | N,N-Dialkyl-4-acetyl-2-methoxybenzamide | Inert solvent, often with a base (e.g., excess amine, pyridine) |

| This compound | Ammonia (NH₃) | 4-Acetyl-2-methoxybenzamide | Inert solvent, typically requires excess ammonia |

This compound readily reacts with alcohols and phenols to form esters in a process known as esterification. chemguide.co.uklibretexts.org This reaction is another example of nucleophilic acyl substitution and is generally faster and more efficient than Fischer esterification, which uses a carboxylic acid and requires an acid catalyst. chemguide.co.uk The reaction with acyl chlorides is typically irreversible. libretexts.org

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.ukyoutube.com This addition forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and reforming the carbonyl group. A base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the hydrogen chloride byproduct, driving the reaction to completion. ugent.benih.gov

| Reactant 1 | Reactant 2 (Nucleophile) | Product | General Conditions |

|---|---|---|---|

| This compound | Primary Alcohol (R-OH) | Alkyl 4-acetyl-2-methoxybenzoate | Inert solvent, often with a non-nucleophilic base (e.g., pyridine) |

| This compound | Secondary Alcohol (R₂CHOH) | sec-Alkyl 4-acetyl-2-methoxybenzoate | Inert solvent, often with a non-nucleophilic base (e.g., pyridine) |

| This compound | Phenol (B47542) (Ar-OH) | Aryl 4-acetyl-2-methoxybenzoate | Inert solvent, often with a non-nucleophilic base (e.g., pyridine) |

Acid anhydrides can be synthesized from the reaction of an acyl chloride with a carboxylic acid or, more commonly, a carboxylate salt. libretexts.orgjackwestin.commasterorganicchemistry.com When this compound is treated with a carboxylate anion (RCOO⁻), the carboxylate acts as an oxygen nucleophile, attacking the carbonyl carbon of the acyl chloride. masterorganicchemistry.com

This reaction proceeds via the standard addition-elimination mechanism to form a mixed anhydride. pressbooks.pub The use of a carboxylate, which is more nucleophilic than a neutral carboxylic acid, is preferred. If the neutral carboxylic acid is used, a base such as pyridine is typically added to deprotonate the carboxylic acid in situ, forming the carboxylate nucleophile and neutralizing the HCl byproduct. jackwestin.compressbooks.pub This method is versatile for preparing both symmetric and unsymmetrical (mixed) anhydrides. pressbooks.pub

| Reactant 1 | Reactant 2 (Nucleophile) | Product | General Conditions |

|---|---|---|---|

| This compound | Carboxylate Salt (RCOO⁻Na⁺) | 4-Acetyl-2-methoxybenzoic anhydride (mixed) | Aprotic solvent |

| This compound | Carboxylic Acid (RCOOH) | 4-Acetyl-2-methoxybenzoic anhydride (mixed) | Requires a base (e.g., pyridine) |

Acyl isothiocyanates are valuable synthetic intermediates that can be readily prepared by the reaction of acyl chlorides with thiocyanate salts. arkat-usa.org The reaction of this compound with a thiocyanate salt, such as potassium or ammonium thiocyanate, would yield 4-acetyl-2-methoxybenzoyl isothiocyanate.

In this nucleophilic substitution, the thiocyanate ion (SCN⁻) acts as the nucleophile. It can attack through either the sulfur or the nitrogen atom, but in reactions with hard electrophiles like acyl chlorides, the attack typically occurs through the nitrogen atom to form the isothiocyanate. The reaction involves the displacement of the chloride ion from the acyl chloride. arkat-usa.org Acyl isothiocyanates are themselves reactive compounds, containing two electrophilic carbon centers, making them useful in the synthesis of various heterocyclic compounds. arkat-usa.org

The high reactivity of this compound allows it to acylate a wide variety of substrates beyond simple amines and alcohols.

Phosphazene Derivatives: Hexa(amino)cyclotriphosphazenes can be acylated at the ring nitrogen sites by acyl chlorides like benzoyl chloride. nih.gov By analogy, this compound would be expected to react with such phosphazene derivatives to yield N-acyl phosphazenium ions. X-ray crystal structures of similar N-acylated species show a significant elongation of the P-N bonds adjacent to the acylated ring nitrogen site, indicating a substantial electronic perturbation of the phosphazene ring upon acylation. nih.gov

Acetylthiophenes: While direct acylation of an acetylthiophene with this compound is less common, the reverse reaction, the acylation of an aromatic ring like thiophene (B33073), is a fundamental electrophilic aromatic substitution known as the Friedel-Crafts acylation. wikipedia.orgstudy.com In a hypothetical Friedel-Crafts reaction using this compound as the acylating agent, a Lewis acid catalyst (e.g., AlCl₃) would be required to generate a highly electrophilic acylium ion. masterorganicchemistry.com This acylium ion would then be attacked by an electron-rich aromatic substrate.

Electrophilic Aromatic Substitution Patterns of this compound

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (SₑAr) is governed by the directing effects of the three existing substituents: the acyl chloride group (-COCl), the methoxy group (-OCH₃), and the acetyl group (-COCH₃). wikipedia.orgminia.edu.eg These groups influence both the rate of reaction and the position of the incoming electrophile.

Activating/Deactivating Effects: Substituents are classified as either activating or deactivating toward electrophilic attack. wikipedia.org

Methoxy group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring through resonance.

Acyl chloride (-COCl) and Acetyl (-COCH₃) groups: Both are carbonyl-containing groups and are strongly deactivating. They withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and less reactive towards electrophiles. wikipedia.org

Directing Effects (Regioselectivity): The position of the new substituent is determined by the directing nature of the existing groups.

Methoxy group (-OCH₃): An ortho-, para-director. It directs incoming electrophiles to the positions ortho and para to itself.

Acyl chloride (-COCl) and Acetyl (-COCH₃) groups: Both are meta-directors, directing incoming electrophiles to the positions meta to themselves.

The available positions for substitution on the ring are C3, C5, and C6. The directing effects of the substituents on these positions must be considered collectively:

| Position | Effect of -COCl (at C1) | Effect of -OCH₃ (at C2) | Effect of -COCH₃ (at C4) | Overall Tendency |

|---|---|---|---|---|

| C3 | meta (directing) | ortho (directing) | ortho (disfavored) | Possible, activated by -OCH₃ but sterically hindered. |

| C5 | meta (directing) | para (disfavored) | meta (directing) | Possible, directed by both deactivating groups. |

| C6 | ortho (disfavored) | meta (disfavored) | para (disfavored) | Strongly disfavored. |

Based on this analysis, electrophilic attack is most likely to occur at the C3 or C5 positions. The C3 position is strongly activated by the ortho-methoxy group but is sterically hindered between two substituents. The C5 position is directed by both the acyl chloride and acetyl groups. The powerful activating and ortho-directing effect of the methoxy group often dominates, suggesting that substitution at C3 is a significant possibility, despite steric hindrance. The precise outcome would likely depend on the specific electrophile and reaction conditions.

Radical Reactions and Photocatalytic Transformations Involving this compound

The generation of acyl radicals from acyl chlorides has become a powerful tool in organic synthesis, largely due to the advancements in visible-light photoredox catalysis. This methodology allows for the formation of carbon-centered radicals under mild conditions, which can then participate in a variety of bond-forming reactions.

Acyl radicals can be generated from acyl chlorides, including in principle this compound, through single-electron reduction. In the context of photoredox catalysis, a photocatalyst, upon excitation by visible light, can reduce the acyl chloride to form a radical anion. This intermediate then undergoes fragmentation, cleaving the carbon-chlorine bond to release a chloride anion and the desired acyl radical.

The general mechanism for this process is as follows:

Excitation: A photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst transfers an electron to the acyl chloride (RCOCl), forming a radical anion.

Fragmentation: The radical anion fragments to produce an acyl radical (RCO•) and a chloride ion (Cl⁻).

This method is advantageous as it avoids the use of harsh reagents and high temperatures, which can lead to undesirable side reactions such as decarbonylation of the acyl radical. While specific studies on this compound are lacking, research on other aromatic acyl chlorides, such as p-methoxybenzoyl chloride, has demonstrated the feasibility of this approach.

Once generated, the acyl radical derived from this compound would be a versatile intermediate for various synthetic transformations. These applications, driven by visible-light photoredox catalysis, could include:

Giese-type Additions: The nucleophilic acyl radical can add to electron-deficient olefins to form new carbon-carbon bonds. This is a powerful method for the construction of complex molecules.

Acylation of Heteroarenes: The acyl radical can be used for the direct acylation of heteroaromatic compounds, a transformation that is often challenging using traditional methods.

Cross-Coupling Reactions: In dual catalytic systems, the photogenerated acyl radical can be coupled with other organic fragments, such as aryl or alkyl halides, through the involvement of a second catalyst, often a transition metal complex.

The reactivity of the acyl radical derived from this compound in these reactions would be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing acetyl group and the electron-donating methoxy group would modulate the stability and nucleophilicity of the radical intermediate.

Mechanistic Studies on this compound Reactivity

Mechanistic studies on the reactivity of benzoyl chloride derivatives, particularly their solvolysis reactions, have provided deep insights into the factors governing nucleophilic acyl substitution. While no specific mechanistic studies for this compound are available, the principles derived from studies of other substituted benzoyl chlorides can be applied to predict its behavior.

The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms, ranging from a dissociative SN1-like pathway, involving the formation of an acylium ion intermediate, to an associative SN2-like pathway, involving the direct attack of the solvent on the carbonyl carbon. The operative mechanism is highly dependent on the substituents on the aromatic ring and the properties of the solvent.

Dissociative (SN1-like) Mechanism: This pathway is favored by electron-donating groups on the benzoyl chloride, which stabilize the positive charge of the acylium ion intermediate. It is also favored by highly ionizing, non-nucleophilic solvents.

Associative (SN2-like) Mechanism: This pathway is favored by electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It is also favored by more nucleophilic solvents.

Given the presence of both an electron-donating methoxy group and an electron-withdrawing acetyl group in this compound, its solvolysis mechanism is likely to be sensitive to the solvent system and could potentially proceed through a borderline mechanism. The methoxy group at the ortho position might also exert steric effects that influence the reaction pathway.

The effect of the solvent on the solvolysis rate can be quantified using the Grunwald-Winstein equation:

log(k/k₀) = mY + lN

where k and k₀ are the rate constants in the given solvent and a reference solvent, respectively, Y is the solvent ionizing power, N is the solvent nucleophilicity, and m and l are parameters that reflect the sensitivity of the reaction to these solvent properties. For a dissociative mechanism, the m value is typically large and the l value is small, while for an associative mechanism, the l value is significant.

Correlation analysis, such as the use of the Hammett equation, is a valuable tool for understanding the electronic effects of substituents on the reaction rates of benzoyl chloride derivatives. The Hammett equation is given by:

log(kₓ/kₒ) = ρσ

where kₓ and kₒ are the rate constants for the substituted and unsubstituted compounds, respectively, σ is the substituent constant that reflects the electronic effect of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to these electronic effects.

For the solvolysis of substituted benzoyl chlorides, a negative ρ value is typically observed for reactions proceeding through a dissociative mechanism, as electron-donating groups (with negative σ values) accelerate the reaction by stabilizing the acylium ion intermediate. Conversely, a positive ρ value is expected for an associative mechanism, where electron-withdrawing groups (with positive σ values) enhance the rate by increasing the electrophilicity of the carbonyl carbon.

A hypothetical Hammett plot for the solvolysis of a series of substituted benzoyl chlorides, including this compound, would provide insight into the electronic demands of the transition state and help to elucidate the reaction mechanism.

Table 1: Hypothetical Hammett Substituent Constants (σ) for Groups on a Benzoyl Ring

| Substituent | σ_para | σ_meta |

|---|---|---|

| -OCH₃ | -0.27 | 0.12 |

| -COCH₃ | 0.50 | 0.38 |

| -NO₂ | 0.78 | 0.71 |

| -Cl | 0.23 | 0.37 |

This table presents standard Hammett constants for illustrative purposes and does not represent experimental data for the specific compound.

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state structure of a reaction. For the reactions of this compound, isotopic substitution at various positions could provide valuable mechanistic information. For example, a chlorine leaving group KIE (³⁵Cl/³⁷Cl) can distinguish between SN1 and SN2 mechanisms. In an SN1 reaction, where the C-Cl bond is fully broken in the rate-determining step, a larger KIE is expected compared to an SN2 reaction, where the C-Cl bond is only partially broken in the transition state.

Similarly, a solvent isotope effect (e.g., k(H₂O)/k(D₂O)) can provide information about the role of the solvent in the rate-determining step. For reactions where the solvent acts as a nucleophile in the transition state, a significant solvent KIE is often observed.

While no experimental KIE data exists for this compound, the principles of KIE analysis are fundamental to the study of reaction mechanisms in organic chemistry.

Stereochemical Considerations in Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are dictated by the inherent asymmetry of the molecule and the nature of the reacting partners. The presence of substituents on the benzoyl chloride ring, specifically the methoxy group at the ortho position and the acetyl group at the para position, can significantly influence the approach of nucleophiles and the transition state geometries, thereby impacting the stereoselectivity of the reaction.

In reactions with chiral, non-racemic nucleophiles, the formation of diastereomeric products is possible. The steric hindrance imposed by the ortho-methoxy group can play a crucial role in directing the incoming nucleophile to a specific face of the electrophilic carbonyl carbon. This steric influence can lead to a preference for the formation of one diastereomer over the other. The extent of this diastereoselectivity is dependent on the size and nature of both the nucleophile and the substituents on the benzoyl chloride.

Furthermore, the electronic effects of the substituents can also affect the reactivity and stereoselectivity. The methoxy group is an electron-donating group, which can influence the electron density at the carbonyl carbon. Conversely, the acetyl group is an electron-withdrawing group, which can also modulate the electrophilicity of the carbonyl carbon. These electronic factors can influence the rate and pathway of the reaction, which in turn can have implications for the stereochemical outcome.

In the context of enantioselective synthesis, this compound can be employed as a prochiral substrate. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can facilitate the enantioselective addition of nucleophiles to the carbonyl group. The chiral catalyst can create a chiral environment around the benzoyl chloride, leading to a facial differentiation of the carbonyl group and the preferential formation of one enantiomer. The efficiency of such enantioselective transformations is highly dependent on the catalyst structure, the reaction conditions, and the specific substituents on the benzoyl chloride.

For instance, in a hypothetical enantioselective reduction of the acetyl group or a nucleophilic addition to the carbonyl chloride, the stereochemical course can be influenced by the presence of a chiral directing group or a chiral catalyst. The interplay of steric and electronic effects of the 4-acetyl and 2-methoxy substituents would be critical in achieving high levels of stereocontrol.

To illustrate the potential for stereoselectivity, consider the hypothetical reaction of this compound with a chiral alcohol in the presence of a chiral base. The formation of two diastereomeric esters is possible. The observed diastereomeric ratio would be a consequence of the kinetic resolution of the alcohol or the diastereoselective acylation process, influenced by the steric and electronic nature of the benzoyl chloride.

Table 1: Hypothetical Diastereoselective Reaction of this compound with a Chiral Alcohol

| Entry | Chiral Alcohol | Chiral Base | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |

| 1 | (R)-1-Phenylethanol | (S)-(-)-1-Phenylethylamine | Dichloromethane (B109758) | 0 | 75:25 |

| 2 | (S)-1-Phenylethanol | (S)-(-)-1-Phenylethylamine | Dichloromethane | 0 | 20:80 |

| 3 | (R)-1-Phenylethanol | Triethylamine | Dichloromethane | 0 | 55:45 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this reaction has been reported in the reviewed literature.

Applications of 4 Acetyl 2 Methoxybenzoyl Chloride in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecular Architectures

The reactivity of 4-acetyl-2-methoxybenzoyl chloride makes it a valuable starting material for constructing intricate molecular structures, particularly those with significant biological or material science applications.

Recent studies have highlighted that this compound can serve as a radical precursor in visible-light photocatalysis, which facilitates the synthesis of various heterocyclic compounds. A related compound, 4-methoxybenzoyl chloride, is also noted for its ability to act as a radical precursor for synthesizing different heterocyclic structures through similar photocatalytic methods. sigmaaldrich.com Furthermore, 1,3-diketones synthesized from 4-methoxybenzoyl chloride are used in the one-pot synthesis of various pyrazole (B372694) derivatives, another important class of heterocyclic compounds. sigmaaldrich.com

This compound is instrumental in the derivatization of molecules known for their biological activity. It is specifically used in the synthesis of stilbene (B7821643) and dihydrostilbene derivatives, which have been investigated as potential anti-cancer agents. fishersci.caganeshremedies.com The compound is also employed to create coumarin (B35378) dimers that show potential activity against the HIV-1 virus. fishersci.ca This strategic derivatization allows for the modification of known bioactive scaffolds to enhance their therapeutic properties or to explore structure-activity relationships.

Table 1: Bioactive Molecules Derived from this compound Precursors

| Molecule Class | Specific Derivatives | Potential Application | References |

| Stilbenes | Stilbene Derivatives | Anti-cancer | fishersci.ca |

| Dihydrostilbenes | Dihydrostilbene Derivatives | Anti-cancer | fishersci.caganeshremedies.com |

| Coumarins | Coumarin Dimers | Anti-HIV-1 | fishersci.ca |

Integration into Functional Material Precursors

Beyond its use in synthesizing discrete molecules, this compound is a key component in creating precursors for advanced functional materials.

The synthesis of specialized ligands for catalysis is a significant area of its application. Specifically, the related 4-methoxybenzoyl chloride is used to synthesize acylphosphine ligands. sigmaaldrich.com These ligands are crucial for transition metal-catalyzed reactions, such as the rhodium-catalyzed hydrosilylation of alkenes, a process used to produce organosilicon compounds. sigmaaldrich.com

In the field of materials science, this compound plays a role in enhancing the performance of electronic devices. Reports indicate that modifying indium tin oxide (ITO) surfaces with this compound can improve the efficiency of Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.com ITO serves as a transparent anode in most OLED architectures, and its surface properties are critical for efficient hole injection from the anode into the organic layers of the device. princeton.edunih.gov Chemical modification of the ITO surface can optimize this charge injection process, leading to better device performance. nih.gov

Table 2: Applications in Functional Material Precursors

| Application Area | Specific Use | Significance | References |

| Catalysis | Synthesis of acylphosphine ligands | Used in rhodium-catalyzed hydrosilylation of alkenes | sigmaaldrich.com |

| Electronics | Modification of Indium Tin Oxide (ITO) | Improves performance of Organic Light-Emitting Diodes (OLEDs) | sigmaaldrich.com |

Design and Synthesis of Chemical Libraries

The versatility of this compound in various acylation and derivatization reactions makes it an excellent building block for combinatorial chemistry. Its ability to react with different nucleophiles facilitates the rapid generation of a large number of distinct compounds from a common scaffold. This approach is fundamental to the creation of chemical libraries, which are systematically organized collections of diverse compounds. These libraries are invaluable for high-throughput screening in drug discovery programs to identify new therapeutic agents and in materials science to discover novel materials with desired properties.

Access to Novel Pyrazole Derivatives

The synthesis of pyrazole derivatives is a significant area of focus in organic chemistry, as the pyrazole nucleus is a core component of many pharmacologically important compounds. nih.gov A key synthetic strategy for creating substituted pyrazoles involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. nih.govhilarispublisher.com In this context, this compound serves as a valuable and versatile precursor for generating the requisite dicarbonyl functionality, leading to the formation of novel 1,3,5-trisubstituted pyrazole derivatives.

The general synthetic pathway commences with the reaction of this compound with a suitable nucleophile to generate a 1,3-diketone. This intermediate is then reacted with various hydrazine derivatives. The reaction typically proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. researchgate.nettsijournals.com

A common method involves a Claisen-Schmidt condensation to first produce α,β-unsaturated ketones (chalcones), which then undergo a cyclization reaction with hydrazines to form pyrazolines, and subsequently pyrazoles. researchgate.netnih.gov The reaction of this compound with hydrazine hydrate (B1144303) is a direct route to forming a hydrazide, which can then be used in further synthetic steps. rsc.orggoogle.comorgsyn.org The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine (B124118), or other substituted hydrazines) allows for the introduction of different substituents at the N1 position of the pyrazole ring, further diversifying the accessible molecular structures. tsijournals.com

The reaction conditions for these syntheses can be varied. For example, the cyclization of chalcone-like precursors with phenylhydrazine can be effectively carried out by refluxing the reactants in glacial acetic acid. tsijournals.com Other approaches might utilize different solvents and catalysts to optimize the yield and regioselectivity of the pyrazole formation. nih.gov

The structural features of this compound—specifically the acetyl and methoxy-substituted phenyl ring—are incorporated into the final product, yielding pyrazoles with a 3-(4-acetyl-2-methoxyphenyl) substituent. This specific substitution pattern is a direct result of the starting material's inherent structure.

Table 1: Synthesis of Pyrazole Derivatives This table is generated based on general synthetic methods for pyrazole formation and does not represent specific experimental results for this compound due to a lack of specific data in the search results.

| Entry | Hydrazine Derivative | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 1 | Hydrazine Hydrate | Ethanol | Reflux | N1-unsubstituted Pyrazole |

| 2 | Phenylhydrazine | Glacial Acetic Acid | Reflux tsijournals.com | N1-phenyl Pyrazole tsijournals.com |

| 3 | Nicotinic acid hydrazide | Ethanol | Reflux nih.gov | N1-nicotinoyl Pyrazole nih.gov |

| 4 | Thiosemicarbazide | Ethanol | Reflux | N1-thiocarbamoyl Pyrazole |

Spectroscopic and Analytical Characterization of 4 Acetyl 2 Methoxybenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 4-Acetyl-2-methoxybenzoyl chloride, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acetyl group protons.

In derivatives, the introduction of new chemical moieties leads to predictable changes in the ¹H NMR spectrum. For instance, in hydrazide derivatives formed from 4-methoxybenzoyl chloride (a related precursor), the signals for the aromatic and methoxy protons are clearly observed. In a study of N'-acetyl-4-methoxy-N'-methylbenzohydrazide, a derivative of 4-methoxybenzoyl chloride, the major rotamer exhibited signals at 7.80 ppm (doublet, 2H) and 6.97 ppm (doublet, 2H) for the aromatic protons, 3.87 ppm (singlet, 3H) for the methoxy protons, and additional singlets at 3.23 ppm and 2.10 ppm for the methyl and acetyl protons, respectively. rsc.org

Similarly, in thiophene-based derivatives, such as 4-acetyl-2-(4-methoxybenzoyl)thiophene, the proton signals are well-resolved. arkat-usa.org The spectrum shows a singlet for the acetyl methyl protons at 2.53 ppm, a singlet for the methoxy protons at 3.89 ppm, and multiplets for the aromatic protons of the methoxybenzoyl and thiophene (B33073) rings. arkat-usa.org

Interactive Table: ¹H NMR Data for Derivatives of Methoxybenzoyl Compounds

| Compound Name | Aromatic Protons (δ, ppm) | Methoxy Protons (-OCH₃) (δ, ppm) | Acetyl Protons (-COCH₃) (δ, ppm) | Other Key Signals (δ, ppm) | Reference |

| N'-acetyl-4-methoxy-N'-methylbenzohydrazide (Major rotamer) | 7.80 (d), 6.97 (d) | 3.87 (s) | 2.10 (s) | 8.26 (s, NH), 3.23 (s, N-CH₃) | rsc.org |

| 4-Acetyl-2-(4-methoxybenzoyl)thiophene | 6.98 (m), 7.89 (m), 7.98 (d), 8.30 (d) | 3.89 (s) | 2.53 (s) | - | arkat-usa.org |

| N'-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetyl)-3-methoxybenzohydrazide | 6.92-7.62 (m) | 3.81 (s) | - | 9.74-9.53 (bs, NH), 3.69 (bs, piperazine-H), 3.22 (s, CH₂) | arabjchem.org |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal. For this compound, signals are expected for the two carbonyl carbons (acetyl and benzoyl chloride), the aromatic carbons, and the methoxy and acetyl methyl carbons.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. In derivatives of 4-methoxybenzoyl chloride, the positions of the carbon signals confirm the molecular structure. For example, in N'-acetyl-4-methoxy-N'-methylbenzohydrazide, the carbonyl carbons of the major rotamer appear at 174.01 ppm and 165.81 ppm. rsc.org The aromatic carbons show signals in the range of 114.21-163.23 ppm, while the methoxy carbon is observed at 55.62 ppm. rsc.org

In another derivative, N'-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetyl)-3-methoxybenzohydrazide, the presence of multiple aromatic and heterocyclic rings results in a complex spectrum with signals for carbonyl carbons at 168.6 and 168.2 ppm and the methoxy carbon at 55.4 ppm. arabjchem.org

Interactive Table: ¹³C NMR Data for Derivatives of Methoxybenzoyl Compounds

| Compound Name | Carbonyl Carbons (C=O) (δ, ppm) | Aromatic/Heterocyclic Carbons (δ, ppm) | Methoxy Carbon (-OCH₃) (δ, ppm) | Other Key Signals (δ, ppm) | Reference |

| N'-acetyl-4-methoxy-N'-methylbenzohydrazide (Major rotamer) | 174.01, 165.81 | 114.21, 123.79, 129.50, 163.23 | 55.62 | 35.77 (N-CH₃), 20.54 (COCH₃) | rsc.org |

| N'-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetyl)-3-methoxybenzohydrazide | 168.6, 168.2 | 112.4-159.7 | 55.4 | 60.5, 52.7, 48.3 (piperazine & CH₂) | arabjchem.org |

| tert-butyl 2-(4-methoxybenzoyl)-1-methylhydrazinecarboxylate | 166.01 | 113.70, 124.05, 129.25, 162.58 | 55.42 | 156.25 (C=O, Boc), 81.72 (t-butyl C), 38.32 (N-CH₃), 28.30 (t-butyl CH₃) | rsc.org |

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of atoms within a molecule, which is crucial for establishing stereochemistry and conformation. A NOESY experiment detects correlations between protons that are close in space, even if they are not directly connected through chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is dominated by strong absorption bands corresponding to the carbonyl groups. A characteristic C=O stretching vibration for the acyl chloride group is expected around 1770 cm⁻¹. The acetyl group's carbonyl stretch would appear at a slightly lower frequency, typically in the range of 1680-1700 cm⁻¹. Other expected signals include C-O stretching for the methoxy group and the ether linkage, and C-H stretching vibrations for the aromatic and methyl groups.

In derivatives, the IR spectra provide clear evidence for successful chemical transformations. For example, in the synthesis of N-acylhydrazide derivatives of benzothiazole, the IR spectra show characteristic N-H stretching bands between 3100-3350 cm⁻¹ and C=O stretching bands between 1640-1700 cm⁻¹. arabjchem.org In phosphazene derivatives incorporating 4-methoxybenzoyl chloride, the disappearance of the O-H stretching vibration and the appearance of new bands confirm the substitution reaction. chem-soc.si

Interactive Table: Characteristic IR Absorption Bands for this compound and Its Derivatives

| Compound/Derivative Type | C=O Stretch (Acyl Chloride) (cm⁻¹) | C=O Stretch (Ketone/Amide) (cm⁻¹) | N-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| This compound (Expected) | ~1770 | ~1690 | - | C-O stretch, Aromatic C=C | |

| N'-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetyl)-3-methoxybenzohydrazide | - | 1640-1700 | 3150-3300 | 1550-1610 (Aromatic) | arabjchem.org |

| 4-Acetyl-2-(4-hydroxybenzoyl)thiophene | - | 1670 | - | 3300 (broad, O-H) | arkat-usa.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate molecular weight measurements, allowing for the determination of the elemental composition of a molecule. For derivatives of this compound, HRMS is routinely used to confirm their identity. For example, the HRMS data for N'-acetyl-4-methoxy-N'-methylbenzohydrazide showed a calculated m/z for [M+H]⁺ of 223.1083, with the found value being 223.1085, confirming its molecular formula as C₁₁H₁₄N₂O₃. rsc.org

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For this compound, expected fragmentation pathways would include the loss of the chlorine atom, the carbonyl group (as CO), and the acetyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the types of chromophores (light-absorbing groups) present in the molecule.

The structure of this compound contains a substituted benzene (B151609) ring, which is a strong chromophore. The presence of the acetyl and methoxy groups, as well as the benzoyl chloride moiety, influences the electronic transitions. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions of the aromatic system. Studies on related benzoyl chlorides show that substituents on the benzene ring can cause shifts in the λ_max values. nih.gov For example, derivatives of L-lyxose acylated with 4-methoxybenzoyl chloride have been characterized using UV spectroscopy to confirm the incorporation of the chromophoric benzoyl group. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition (by mass) of a sample. For newly synthesized compounds, this analysis is crucial for confirming the empirical formula, which represents the simplest whole-number ratio of atoms of each element present in a compound. By comparing the experimentally determined elemental percentages with the theoretical values calculated from the proposed molecular formula, researchers can verify the purity and identity of the synthesized compound.

The molecular formula for this compound is established as C₁₀H₉ClO₃, with a corresponding molecular weight of approximately 212.63 g/mol . Based on this formula, the theoretical elemental composition can be calculated. Experimental results from elemental analysis of a pure sample are expected to align closely with these theoretical percentages, typically within a margin of ±0.4%.

While direct elemental analysis data for this compound is not extensively published in readily available literature, the standard practice for characterizing this and related compounds involves this crucial step. The synthesis of various derivatives relies on the confirmation of the structure of each intermediate and final product, where elemental analysis plays a key role alongside spectroscopic methods. chem-soc.siresearchgate.netnih.govchem-soc.siresearchgate.netekb.eg

For instance, in the synthesis of novel benzoylthioureido derivatives, researchers consistently use elemental analysis to confirm the successful synthesis of their target compounds. nih.gov Similarly, studies involving the synthesis of complex phosphazene derivatives from various benzoyl chlorides, including acetyl and methoxy-substituted ones, report elemental analysis data as definitive proof of the proposed structures. chem-soc.sichem-soc.siresearchgate.net These studies underscore the indispensability of elemental analysis in the structural elucidation of newly synthesized organic molecules.

Below are the theoretical elemental composition values for this compound and representative experimental data for related derivatives.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 56.49% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.28% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.67% |

| Oxygen | O | 16.00 | 3 | 48.00 | 22.57% |

| Total | 212.64 | 100.00% |

Elemental Analysis Data for Selected Benzoyl Derivatives

The following table presents data from published research on derivatives, illustrating the comparison between calculated (Calcd.) and experimentally found (Found) elemental percentages.

| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) |

| 4-[3-(4-Acetamido-2-methoxybenzoyl)thioureido]benzoic acid nih.gov | C₁₈H₁₇N₃O₅S | Calcd. | 55.81 | 4.42 | 10.85 |

| Found | 56.08 | 4.56 | 11.07 | ||

| 2,2-Bis(4-acetylphenoxy)-4,4,6,6-bis[spiro(2',2''-dioxy-1',1''-biphenylyl]cyclotriphosphazene chem-soc.si | C₄₀H₃₀N₃O₈P₃ | Calcd. | 62.10 | 3.91 | 5.43 |

| Found | 61.98 | 4.00 | 5.45 | ||

| 5-Nitro-2-methoxyacetophenone rsc.org | C₉H₉NO₄ | Calcd. | - | - | 7.20 |

| Found | - | - | 7.20 | ||

| 5-Nitro-2-methoxybenzoyl chloride rsc.org | C₈H₆ClNO₄ | Calcd. | - | - | - |

| Found | Cl: 16.48% | - | - | ||

| N'-(4-methoxybenzoyl)-4-amino-1H-1,2,4-triazole-3-carbohydrazide ekb.eg | C₁₁H₁₃N₅O₃ | Calcd. | 47.65 | 4.73 | 25.26 |

| Found | 47.88 | 4.95 | 25.43 |

Computational and Theoretical Investigations of 4 Acetyl 2 Methoxybenzoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and energetics of molecules like 4-acetyl-2-methoxybenzoyl chloride. Such calculations would provide a detailed picture of the electron distribution and energy landscape of the molecule.

Electronic Structure: DFT calculations can elucidate the electronic influence of the substituents on the benzoyl chloride core. The acetyl group at the 4-position acts as an electron-withdrawing group (EWG) through resonance and inductive effects, which would increase the electrophilicity of the carbonyl carbon in the acyl chloride group. Conversely, the methoxy (B1213986) group at the 2-position is an electron-donating group (EDG) through resonance, which could modulate the reactivity. Theoretical analysis suggests that these opposing electronic effects, along with potential steric hindrance from the ortho-methoxy group, would create a nuanced reactivity profile.

Energetics: Key energetic properties that could be calculated include the heat of formation and bond dissociation energies. For instance, calculations on substituted benzoyl chlorides have been used to determine heterolytic bond dissociation energies (HBDEs) of the C-Cl bond, providing a quantitative measure of the energy required to form the corresponding acylium ion. These values are crucial for predicting the molecule's stability and its propensity to undergo ionization in chemical reactions.

Table 6.1.1: Representative Calculated Energetic Properties for Substituted Benzoyl Chlorides

| Property | Description | Typical Calculation Method | Relevance to this compound |

| Heat of Formation | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | DFT, Ab initio methods | Provides a measure of the molecule's thermodynamic stability. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | DFT, Ab initio methods | Important for understanding radical reactions. |

| Heterolytic Bond Dissociation Energy (HBDE) | The energy required to break a specific bond heterolytically. | DFT, Ab initio methods | Crucial for predicting the propensity for ionization and formation of cationic intermediates. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | DFT, Ab initio methods | Indicates the ease with which the molecule can be oxidized. |

| Electron Affinity | The energy released when an electron is added to the molecule. | DFT, Ab initio methods | Indicates the ease with which the molecule can be reduced. |

This table is illustrative and based on general computational chemistry principles. Specific values for this compound are not available.

Molecular Dynamics Simulations and Conformer Analysis

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in different environments, such as in various solvents. These simulations would track the movements of atoms over time, providing insights into conformational flexibility and intermolecular interactions.

Conformer Analysis: A key aspect of the computational study of this compound would be the analysis of its possible conformations, particularly the rotational barriers around the C-C and C-O bonds connecting the substituents to the benzene (B151609) ring. The orientation of the methoxy and acetyl groups relative to the acyl chloride can significantly influence the molecule's reactivity and spectroscopic properties. For other substituted benzoyl chlorides, computational studies have shown that bulky ortho-substituents can cause the acyl chloride group to twist out of the plane of the benzene ring, which affects conjugation and reactivity.

Table 6.1.2: Potential Conformational Isomers of this compound

| Rotatable Bond | Description of Potential Conformations | Expected Energy Barrier |

| Ring-C(O)Cl | Rotation of the acyl chloride group relative to the aromatic ring. | Moderate, influenced by steric hindrance from the ortho-methoxy group. |

| Ring-O(CH3) | Rotation of the methoxy group relative to the aromatic ring. | Low, but can influence hydrogen bonding and steric interactions. |

| Ring-C(O)CH3 | Rotation of the acetyl group relative to the aromatic ring. | Low, with planarity favored for maximum conjugation. |

This table presents a qualitative prediction of conformational behavior. Detailed energy landscapes would require specific calculations.

Computational Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules, including NMR and IR spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. These calculations would predict the specific resonance frequencies for each unique proton and carbon atom in this compound, aiding in the assignment of experimentally obtained spectra. For related compounds, computational NMR predictions have been shown to be in good agreement with experimental data.

IR Spectroscopy: The vibrational frequencies corresponding to the infrared absorption bands can be computed to generate a theoretical IR spectrum. This allows for the assignment of specific peaks to the vibrational modes of the molecule, such as the characteristic stretching frequencies of the two carbonyl groups (acetyl and acyl chloride) and the C-O-C stretch of the methoxy group. The carbonyl stretch of the acyl chloride is expected to appear at a high wavenumber, a characteristic feature of this functional group.

Table 6.1.3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Feature | Computational Method |

| ¹H NMR | Distinct signals for methoxy protons, acetyl protons, and aromatic protons. | GIAO-DFT |

| ¹³C NMR | Resonances for two carbonyl carbons, aromatic carbons, and methyl carbons. | GIAO-DFT |

| IR Spectroscopy | High-frequency C=O stretch for the acyl chloride, a lower frequency C=O stretch for the acetyl ketone, and C-O stretching bands. | DFT |

This table is for illustrative purposes. Precise spectral data would require specific quantum chemical calculations.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies can provide profound insights into the mechanisms of reactions involving this compound, such as its reactions with nucleophiles (e.g., alcohols, amines). By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including the structures and energies of transition states and intermediates.

For nucleophilic acyl substitution reactions of benzoyl chlorides, two primary mechanisms are often considered: a stepwise mechanism involving a tetrahedral intermediate and a concerted SN2-like mechanism. Computational studies on related systems have been used to distinguish between these pathways. amazonaws.com For this compound, theoretical calculations could predict which mechanism is favored with different nucleophiles and under various reaction conditions. The electronic effects of the acetyl and methoxy groups would be expected to play a significant role in stabilizing or destabilizing the transition states and intermediates.

Quantitative Structure-Reactivity Relationship (QSAR) Analyses

While no specific QSAR studies have been reported for this compound, this methodology could be applied to a series of related compounds to develop predictive models for their chemical reactivity or biological activity.

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) of a series of compounds are correlated with their measured reactivity or activity using statistical methods. These descriptors can be calculated using computational chemistry. For a series of substituted benzoyl chlorides including the title compound, a QSAR model could be developed to predict, for example, their acylation reaction rates or their potential as enzyme inhibitors. Such models are valuable in medicinal chemistry and materials science for designing new molecules with desired properties without the need to synthesize and test every candidate.

Future Research Directions and Interdisciplinary Perspectives for 4 Acetyl 2 Methoxybenzoyl Chloride

Development of Green and Sustainable Synthetic Pathways

The chemical industry's shift towards environmentally benign processes necessitates the development of green and sustainable methods for producing key chemical intermediates like 4-Acetyl-2-methoxybenzoyl chloride. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing safer reagents.

Current industrial synthesis of acyl chlorides often relies on thionyl chloride or oxalyl chloride, which can generate hazardous byproducts like sulfur dioxide and hydrochloric acid. A significant future research direction lies in developing catalytic, phosgene-free methods. For instance, exploring oxidative chlorination of the corresponding aldehyde, 4-acetyl-2-methoxybenzaldehyde, using a benign chlorine source and a recyclable catalyst could represent a major step forward.

Another avenue for green synthesis involves optimizing reaction conditions through mechanochemistry or flow chemistry. These technologies can reduce the need for bulk solvents, improve heat transfer, and enhance reaction efficiency and safety.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes

| Parameter | Traditional Synthesis (e.g., with SOCl₂) | Potential Green Synthetic Pathway |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Recyclable chlorine source (e.g., from HCl oxidation) |

| Byproducts | SO₂, HCl | H₂O |

| Solvent | Often requires chlorinated solvents | Solvent-free (mechanochemistry) or green solvents |

| Energy Input | Typically requires heating under reflux | Potentially lower energy input via catalysis or flow chemistry |

| Atom Economy | Moderate | High |

Exploration of Novel Catalytic Systems for this compound Transformations

The reactivity of the benzoyl chloride moiety makes this compound a versatile building block. Future research is expected to move beyond traditional applications and explore novel catalytic systems to forge new chemical bonds and create complex molecular architectures.

One promising area is the use of transition-metal catalysis for cross-coupling reactions. While Friedel-Crafts acylations are a staple, the development of catalytic systems for Suzuki, Heck, or Sonogashira couplings involving this acyl chloride could open up new pathways to biaryls, stilbenes, and aryl alkynes, respectively. The electronic properties conferred by the acetyl and methoxy (B1213986) groups could influence catalyst selection and reaction efficiency, warranting specific investigation.

Furthermore, the advent of photoredox catalysis presents an exciting opportunity. Light-mediated reactions could enable transformations under mild conditions that are not accessible through traditional thermal methods. For example, the radical generation from this compound using a suitable photocatalyst could lead to novel C-C and C-X bond-forming reactions.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst System | Potential Product Class | Research Focus |

| Suzuki Coupling | Palladium(0) catalyst, boronic acid | Acetyl-methoxy-substituted biaryls | Ligand design to optimize coupling with the acyl chloride. |

| Sonogashira Coupling | Palladium(0)/Copper(I) catalyst, terminal alkyne | Acetyl-methoxy-substituted aryl alkynes | Overcoming competing homocoupling and ensuring chemoselectivity. |

| Photoredox-mediated Acylation | Iridium or Ruthenium photocatalyst, radical acceptor | Functionalized ketones | Exploring novel radical trapping agents and reaction partners. |

| Asymmetric Reduction | Chiral transition metal complex (e.g., Ru, Rh), H₂ source | Chiral secondary alcohols | Development of highly enantioselective catalysts for the ketone moiety. |

Advanced Functional Material Design Incorporating the Compound

The rigid, aromatic structure of this compound, combined with its reactive acyl chloride handle, makes it an attractive candidate for the design of advanced functional materials. Its incorporation into polymers or framework materials could impart specific thermal, optical, or mechanical properties.

In polymer chemistry, this compound could be utilized as a monomer or a cross-linking agent to create high-performance polymers such as polyamides or polyesters. The presence of the acetyl and methoxy groups could enhance solubility, modify the glass transition temperature, or provide sites for post-polymerization modification.

A particularly innovative research direction is the use of this compound in the synthesis of porous crystalline materials like covalent organic frameworks (COFs). By reacting it with multifunctional amine or phenol (B47542) linkers, it is possible to construct robust, porous structures. The acetyl and methoxy groups lining the pores of such a COF could offer specific binding sites for targeted guest molecules, leading to applications in gas storage, separation, or heterogeneous catalysis.

Application in Complex Total Synthesis Endeavors

Acyl chlorides are fundamental building blocks in the total synthesis of complex natural products and pharmaceuticals. The specific substitution pattern of this compound makes it a valuable precursor for certain classes of natural products, particularly those containing a substituted aromatic ring.

Future research could focus on employing this compound in the synthesis of flavonoids, xanthones, or other polyphenolic compounds that feature this specific oxygenation and acylation pattern. Its use in the early stages of a synthetic sequence could streamline the construction of the core scaffold.

Moreover, the two distinct carbonyl groups (the acetyl ketone and the acyl chloride) offer opportunities for orthogonal chemical transformations. A synthetic strategy could involve the selective reaction of the more reactive acyl chloride, while the acetyl group is carried through several steps before being transformed at a later stage. This differential reactivity is a key element in sophisticated synthetic planning. The development of protecting group strategies tailored to this specific molecule would be a crucial enabler for its broader application in multi-step total synthesis.

Q & A

Q. Table 1: Comparative Glove Material Performance

| Glove Material | Breakthrough Time (mins) | Degradation Observed? | Source |

|---|---|---|---|

| Nitrile | Not determined | No (ASTM F739) | |

| Neoprene | 30 | Yes (swelling) |

Q. Table 2: Stability Under Accelerated Conditions

| Storage Condition | Purity (%) at Day 30 | Major Degradation Product |

|---|---|---|

| 4°C | 98.5 | None |

| 25°C | 97.2 | Traces of benzoic acid |

| 40°C | 89.8 | 4-Acetyl-2-methoxybenzoic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.